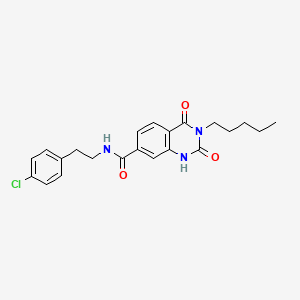

N-(4-chlorophenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinazoline, which is a type of organic compound. Quinazolines are part of a class of compounds known as heterocyclic aromatic compounds, which contain a ring structure made up of carbon atoms and at least one atom that is not carbon (in this case, nitrogen). They are often used in the development of pharmaceuticals .

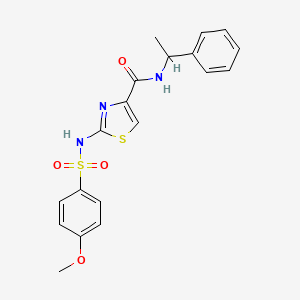

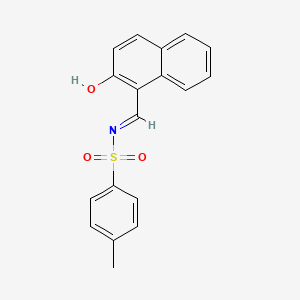

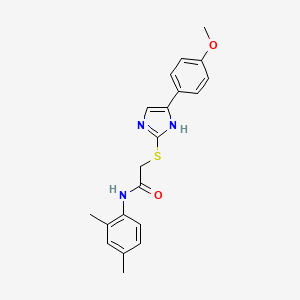

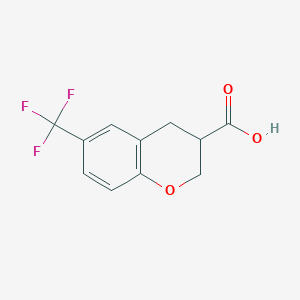

Molecular Structure Analysis

The molecular structure of this compound would be based on the quinazoline structure, with additional groups attached at the specified positions. These groups include a 4-chlorophenethyl group, a 3-pentyl group, and a carboxamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis Techniques : Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, closely related to the compound , have been synthesized using various techniques, indicating a wide range of methods for producing similar compounds (Chau, Saegusa, & Iwakura, 1982).

Applications in Material Science

- Corrosion Inhibition : Quinazoline derivatives, similar to the specified compound, have shown remarkable efficiency in inhibiting corrosion, particularly on mild steel in acidic environments. This application is significant in material science, especially in prolonging the life of metals (Kumar et al., 2020).

Applications in Medicinal Chemistry

- Antimicrobial Agents : Certain quinazoline derivatives exhibit potent antibacterial and antifungal properties. This highlights the potential of the compound for development into new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

- Antitubercular and Antibacterial Activities : Some quinazolinone analogs have been synthesized and evaluated for their antitubercular and antibacterial activities, suggesting a role for similar compounds in treating bacterial infections and tuberculosis (Rao & Subramaniam, 2015).

Applications in Pharmacology

- Anticonvulsant Activity : Some N-substituted dihydroquinazoline derivatives demonstrate significant anticonvulsant activity, pointing to the potential therapeutic use of similar compounds in treating seizure disorders (Deepakumari et al., 2016).

- Potential Antipsychotic Agents : Heterocyclic carboxamides, a category that includes quinazoline derivatives, have been evaluated as potential antipsychotic agents, showing promising results in initial tests (Norman et al., 1996).

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to targetSuccinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle . By inhibiting the function of succinate dehydrogenase, it disrupts the energy production of the cell, leading to cell death .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Similar compounds have been found to have a molecular weight of 37690 , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The result of the compound’s action is likely the disruption of energy production within the cell, leading to cell death . This could potentially make it effective against certain types of bacteria or fungi.

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O3/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBYVPZWKOPNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)

![7-[(4-fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434678.png)

![4-(2,4-Dimethylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2434679.png)

![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2434687.png)

![N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2434689.png)